

(S)-Methyl 3-hydroxybutanoate CAS number and molecular formula

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Compound of Interest

Compound Name: (S)-Methyl 3-hydroxybutanoate

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An In-depth Technical Guide to **(S)-Methyl 3-hydroxybutanoate** for Researchers and Drug Development Professionals

Introduction

(S)-Methyl 3-hydroxybutanoate, a chiral ester, is a pivotal building block in modern asymmetric synthesis. Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a versatile precursor for a variety of complex, enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of **(S)-Methyl 3-hydroxybutanoate**, including its chemical identity, physicochemical properties, key synthetic methodologies, and significant applications in drug development.

Chemical Identity and Properties

(S)-Methyl 3-hydroxybutanoate is the (S)-enantiomer of methyl 3-hydroxybutyrate. Its chemical structure consists of a four-carbon chain with a hydroxyl group at the C3 position and a methyl ester at the C1 position. The stereochemistry at the C3 position is crucial for its application as a chiral synthon.

CAS Number: 53562-86-0^[1] Molecular Formula: C₅H₁₀O₃^[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **(S)-Methyl 3-hydroxybutanoate** is presented below for easy reference.

Table 1: Physicochemical Properties

Property	Value
Molecular Weight	118.13 g/mol [2]
Appearance	Colorless to light yellow liquid
Density	~1.071 g/cm ³
Boiling Point	158-160 °C at 760 mmHg
Refractive Index	~1.417-1.425

Table 2: Spectroscopic Data

Spectrum	Data
¹ H NMR	δ (ppm): ~4.21 (m, 1H), 3.71 (s, 3H), 2.49 (dd, 1H), 2.43 (dd, 1H), 1.23 (d, 3H)[3]
¹³ C NMR	δ (ppm): ~172.9, 64.2, 51.6, 42.7, 22.3
IR (Neat)	ν (cm ⁻¹): ~3400 (O-H stretch), ~2970 (C-H stretch), ~1740 (C=O stretch), ~1170 (C-O stretch)
Mass Spec (EI)	m/z: 103, 87, 74, 59, 45, 43

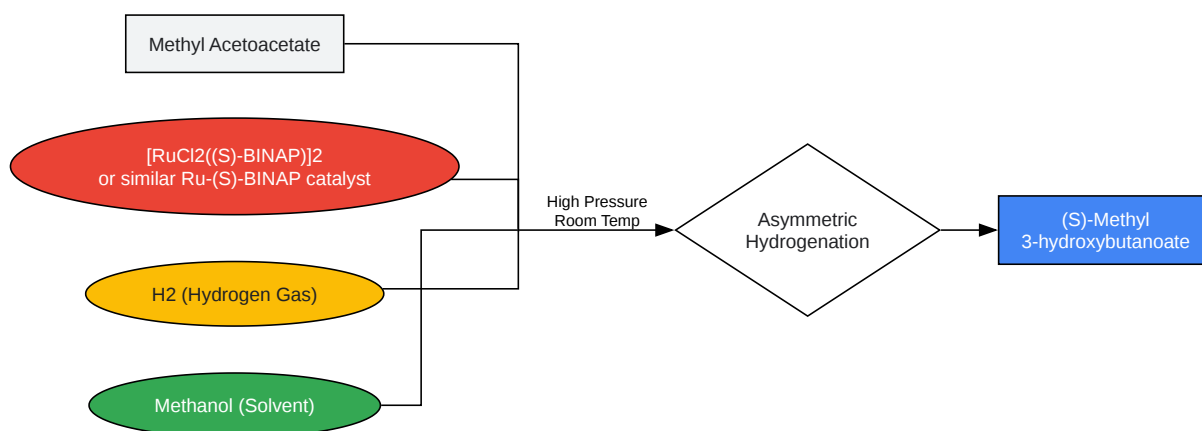
Synthesis of (S)-Methyl 3-hydroxybutanoate

The enantioselective synthesis of **(S)-Methyl 3-hydroxybutanoate** is critical for its use as a chiral building block. Two of the most effective and widely used methods are asymmetric hydrogenation of methyl acetoacetate and biocatalytic reduction.

Asymmetric Hydrogenation

The asymmetric hydrogenation of β-keto esters, such as methyl acetoacetate, is a powerful method for producing chiral β-hydroxy esters with high enantioselectivity. The use of Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes, pioneered by

Noyori, is a hallmark of this approach. To obtain the (S)-enantiomer, the (S)-BINAP ligand is employed.[4]



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Asymmetric Hydrogenation Workflow

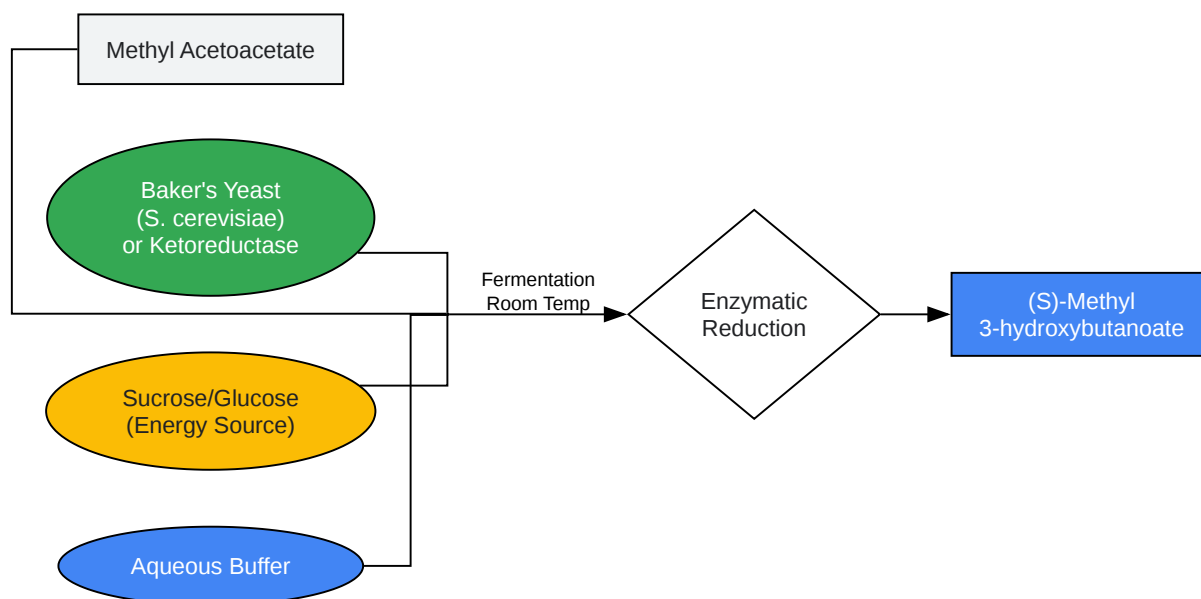
The following protocol is adapted from the Organic Syntheses procedure for the (R)-enantiomer, by specifying the use of the (S)-BINAP ligand.[5]

- Catalyst Preparation (in situ): A chiral Ru(II) catalyst is prepared from a suitable precursor, such as [RuCl₂(benzene)]₂, and (S)-BINAP. The components are typically heated in a solvent like toluene to form the active catalyst complex.
- Hydrogenation: A pressure vessel (autoclave) is charged with methyl acetoacetate, the Ru-(S)-BINAP catalyst (substrate-to-catalyst ratios of >1000 are common), and a solvent such as methanol.[5]
- The vessel is purged with argon and then pressurized with hydrogen gas (typically 4-100 atm).

- The reaction is stirred at a controlled temperature (e.g., room temperature to 80 °C) until hydrogen uptake ceases.
- Work-up: After releasing the pressure, the solvent is removed under reduced pressure. The resulting crude product is then purified by distillation to yield **(S)-Methyl 3-hydroxybutanoate** with high chemical purity and enantiomeric excess (>98% ee).

Biocatalytic Reduction

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral alcohols. The reduction of methyl acetoacetate using baker's yeast (*Saccharomyces cerevisiae*) or isolated ketoreductase enzymes is a well-established method.



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Biocatalytic Reduction Workflow

- Culture Preparation: A suspension of baker's yeast is prepared in lukewarm water, often with the addition of sucrose or glucose as an energy source for the yeast.

- **Substrate Addition:** Methyl acetoacetate is added to the fermenting yeast suspension. The concentration of the substrate is kept low to avoid toxicity to the yeast and to favor high enantioselectivity.
- **Fermentation:** The mixture is stirred at room temperature for 24-72 hours. The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
- **Work-up and Isolation:** The yeast cells are removed by filtration (often with the aid of a filter agent like Celite). The aqueous filtrate is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** The combined organic extracts are dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), and the solvent is evaporated. The product is then purified by distillation under reduced pressure. This method typically yields the (S)-enantiomer with good to excellent enantiomeric excess.

Applications in Drug Development and Natural Product Synthesis

(S)-Methyl 3-hydroxybutanoate is a valuable C4 chiral building block for the synthesis of a wide range of complex molecules.^[6] Its bifunctional nature (hydroxyl and ester groups) allows for a variety of chemical transformations, making it a versatile starting material.

- **HMG-CoA Reductase Inhibitors (Statins):** The chiral β -hydroxy ester moiety is a key structural feature in many statin drugs, which are used to lower cholesterol. (S)-4-chloro-3-hydroxybutanoic acid methyl ester, a derivative readily synthesized from **(S)-methyl 3-hydroxybutanoate**, is a key chiral intermediate in the synthesis of several statins.^[7]
- **Natural Product Synthesis:** It serves as a starting material in the total synthesis of various natural products. For example, it has been used in the preparation of (-)-methyl elenolate, a compound of interest for its biological activities.^[8]
- **Ketone Body Esters:** It is used in the synthesis of ketone body esters, such as (S)-3-hydroxybutyryl-(S)-1,3-butanediol, which are being investigated for their potential applications in nutrition and for treating certain medical conditions.^[9]

- Other Pharmaceutical Intermediates: Its use extends to the synthesis of various other chiral intermediates for APIs in different therapeutic areas, including cardiovascular and anti-infective agents.

Conclusion

(S)-Methyl 3-hydroxybutanoate is a cornerstone chiral building block for the modern synthetic chemist, particularly in the field of drug discovery and development. The availability of robust and highly enantioselective synthetic methods, such as asymmetric hydrogenation and biocatalysis, has made this synthon readily accessible. Its proven utility in the synthesis of complex pharmaceuticals underscores its importance and ensures its continued relevance in the development of new chemical entities. This guide has provided the core technical information required by researchers and scientists to effectively utilize **(S)-Methyl 3-hydroxybutanoate** in their synthetic endeavors.

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